4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS No.:
Cat. No.: VC16528910
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO4 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
| Standard InChI | InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+ |
| Standard InChI Key | FBYDLGAYDZRFSK-DTQAZKPQSA-N |
| Isomeric SMILES | CC1C/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
| Canonical SMILES | CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₄H₂₃NO₄, corresponds to a molecular weight of 389.4 g/mol. Its IUPAC name, 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid, reflects a tetrahydroacridine scaffold substituted at the 4-position with a 2,3-dimethoxyphenylmethylidene group and a carboxylic acid moiety at the 9-position . The conjugated π-system of the acridine core, combined with electron-donating methoxy groups, confers distinct electronic properties that influence reactivity and biological interactions.
Table 1: Key Physicochemical Parameters
Synthesis and Reaction Chemistry
Condensation-Based Synthesis
The primary synthetic route involves a condensation reaction between a tetrahydroacridine precursor and a 2,3-dimethoxyphenyl aldehyde derivative. This reaction proceeds via nucleophilic attack of the acridine’s amine group on the aldehyde carbonyl, followed by dehydration to form the methylidene bridge. Optimal conditions typically employ polar aprotic solvents like ethanol or dichloromethane at elevated temperatures (60–80°C).
Reaction Dynamics
The compound’s α,β-unsaturated ketone moiety enables participation in Michael additions and Diels-Alder reactions, though specific examples remain undocumented in the available literature. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating inert atmospheres during storage .
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
Future Research Directions
Mechanistic Elucidation
Priority areas include:
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Target Identification: Proteomic studies to map binding partners.
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Structure-Activity Relationships (SAR): Modifying the dimethoxyphenyl or carboxylic acid groups to optimize potency.
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In Vivo Toxicology: Assessing chronic toxicity and pharmacokinetics in model organisms.
Formulation Challenges
The compound’s poor aqueous solubility—a common issue with polycyclic aromatics—may limit bioavailability. Strategies such as salt formation (e.g., ethanolamine derivatives) or nanoparticle encapsulation could enhance dissolution, as demonstrated in structurally related compounds .
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